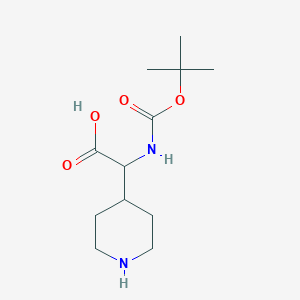

2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid

Descripción

Chemical Classification and Nomenclature

2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid belongs to the class of protected amino acid derivatives, specifically categorized as a piperidine-substituted glycine analog. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups that define its chemical behavior and synthetic utility. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as amino[1-(tert-butoxycarbonyl)-4-piperidinyl]acetic acid, with the Chemical Abstracts Service registry number 1421312-30-2.

The molecular formula C₁₂H₂₂N₂O₄ indicates the presence of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 258.31 grams per mole. The structural complexity of this compound arises from the integration of several distinct chemical moieties: the tert-butoxycarbonyl protecting group, the piperidine heterocycle, and the acetic acid functionality. This combination creates a molecule that exhibits characteristics of both amino acids and heterocyclic compounds, positioning it uniquely within the chemical classification system.

The compound exhibits stereochemical considerations due to the presence of a chiral center at the carbon bearing both the amino group and the piperidine substituent. This stereochemical complexity adds another layer to its nomenclature and classification, as different stereoisomers may exhibit distinct biological activities and synthetic applications. The presence of the tert-butoxycarbonyl group serves as a temporary protecting group for the amino functionality, which is a common strategy in peptide and protein synthesis methodologies.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1421312-30-2 | |

| Molecular Formula | C₁₂H₂₂N₂O₄ | |

| Molecular Weight | 258.31 g/mol | |

| InChI Key | UPEUKKCILASJSH-UHFFFAOYSA-N | |

| Physical Form | Solid |

Historical Context and Development

The development of this compound is intrinsically linked to the historical evolution of amino acid protecting group chemistry and piperidine synthesis methodologies. The tert-butoxycarbonyl protecting group was first introduced by Louis A. Carpino in the 1950s as a revolutionary advancement in amino acid protection strategies. This innovation provided chemists with an acid-labile protecting group that could be removed under much milder conditions compared to the previously dominant benzyloxycarbonyl group, thereby facilitating more efficient peptide synthesis protocols.

The significance of Carpino's contribution cannot be overstated, as the tert-butoxycarbonyl group enabled the development of new strategies in peptide synthesis by combining temporary amino protection with permanent side-chain benzyl-based protecting groups. This methodological advancement proved particularly suited for solid-phase peptide synthesis, which was created by Robert Bruce Merrifield in 1963, and became compatible with automated synthesis machines and parallel synthesis approaches. The tert-butoxycarbonyl protecting group's rapid removal by trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane made it an ideal choice for iterative synthetic procedures.

The specific development of piperidine-containing amino acid derivatives emerged from the recognition that heterocyclic substituents could impart unique biological properties to amino acid frameworks. Research into piperidine derivatives has revealed their extensive applications in medicinal chemistry, with recent advances in synthesis and pharmacological evaluations demonstrating their potential as therapeutic agents. The combination of tert-butoxycarbonyl protection with piperidine-substituted amino acids represents a convergence of these two important chemical developments.

Contemporary synthetic approaches to piperidine derivatives have evolved significantly, with modern methodologies including oxidative amination of non-activated alkenes, enantioselective palladium-catalyzed reactions, and innovative cyclization strategies. These advances have made the synthesis of complex piperidine-containing compounds more accessible and efficient, contributing to the increased interest in molecules like this compound.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a synthetic intermediate and a structural motif with inherent biological activity. In organic synthesis, the compound serves as a versatile building block that can participate in various chemical transformations while maintaining the integrity of its protected amino acid core. The tert-butoxycarbonyl group provides temporary protection for the amino functionality, allowing for selective reactions at other sites within the molecule or in complex synthetic sequences.

The compound's role in medicinal chemistry is particularly noteworthy, as piperidine-containing structures are prevalent in pharmaceutical compounds due to their favorable pharmacokinetic properties and ability to interact with biological targets. Recent research has demonstrated that piperidine derivatives exhibit a wide range of biological activities, including their use as gamma-secretase modulators, which are important in the treatment of neurodegenerative diseases. The specific structural features of this compound make it an attractive scaffold for drug development programs targeting various therapeutic areas.

In the context of modern drug discovery, compounds containing both amino acid and piperidine moieties offer unique advantages in terms of molecular recognition and target selectivity. The acetic acid functionality provides opportunities for further derivatization, including amide bond formation with various nucleophiles, ester formation for prodrug strategies, and metal coordination for the development of organometallic therapeutics. The piperidine ring system contributes conformational rigidity while maintaining sufficient flexibility for optimal target binding.

The compound's utility extends to the field of chemical biology, where it can serve as a molecular probe for studying biological processes. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions to reveal the free amino group, enabling post-synthetic modifications or conjugation reactions with biological macromolecules. This feature makes the compound particularly valuable for the development of chemical tools for biological research.

| Application Area | Specific Use | Advantages |

|---|---|---|

| Synthetic Chemistry | Protective group strategy | Mild deprotection conditions |

| Medicinal Chemistry | Pharmaceutical intermediate | Bioactive piperidine scaffold |

| Chemical Biology | Molecular probe development | Selective deprotection capability |

| Drug Discovery | Lead compound optimization | Structural diversity potential |

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in modern medicinal chemistry and synthetic methodology development. Contemporary investigations focus on exploiting the compound's structural features for the development of novel therapeutic agents, particularly in areas where piperidine-containing compounds have shown promise. Recent advances in asymmetric synthesis have enabled researchers to access enantiomerically pure forms of such compounds, opening new avenues for structure-activity relationship studies and drug development programs.

One significant area of current research involves the use of similar piperidine-containing compounds in the development of protein degradation technologies, specifically Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules require linker regions that can maintain appropriate spatial relationships between protein-binding domains, and piperidine-based structures like this compound derivatives offer semi-flexible linker properties that are valuable in this context. The incorporation of rigidity into linker regions can impact three-dimensional orientation and ternary complex formation, making such compounds important tools in targeted protein degradation research.

Recent publications have highlighted innovative synthetic approaches to piperidine derivatives, including desymmetrization-based methodologies that enable the efficient construction of complex molecular architectures. These approaches often utilize the tert-butoxycarbonyl protecting group as a key element in multi-step synthetic sequences, demonstrating the continued relevance of classical protecting group chemistry in modern synthetic endeavors. The development of new synthetic methods for accessing piperidine-containing amino acid derivatives continues to be an active area of research, with particular emphasis on developing more efficient and environmentally sustainable synthetic routes.

The pharmaceutical industry's continued interest in piperidine-containing compounds is evident from the numerous patents and research publications describing their synthesis and biological evaluation. Current research efforts are exploring the use of these compounds as gamma-secretase modulators, where the specific structural features of the piperidine ring and amino acid functionality contribute to selective enzyme modulation. Additionally, research into the mechanism of action of such compounds is providing insights into their potential therapeutic applications and guiding the design of next-generation derivatives.

Contemporary analytical techniques are also advancing the characterization and understanding of compounds like this compound. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, are providing detailed structural information that supports both synthetic development and biological evaluation efforts. The integration of computational chemistry approaches with experimental research is enabling more rational design strategies for new derivatives and applications.

| Research Focus | Current Trends | Future Directions |

|---|---|---|

| Synthetic Methodology | Asymmetric synthesis, desymmetrization | Green chemistry approaches |

| Drug Discovery | PROTAC development, gamma-secretase modulators | Precision medicine applications |

| Analytical Chemistry | Advanced spectroscopic characterization | Real-time reaction monitoring |

| Computational Chemistry | Structure-activity relationship modeling | Artificial intelligence integration |

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLWTUJHNVQTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646963 | |

| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494210-73-0 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494210-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid typically involves the following steps:

Protection of Piperidine: The piperidine ring is first protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Acetic Acid Derivative: The protected piperidine is then reacted with bromoacetic acid or its derivatives to form the desired acetic acid compound. This step often requires a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under appropriate conditions.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group, allowing further functionalization.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the acetic acid.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid is widely used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: In the study of enzyme-substrate interactions and as a building block for bioactive compounds.

Industry: Used in the production of pharmaceuticals and fine chemicals due to its versatility and stability.

Mecanismo De Acción

The compound’s mechanism of action largely depends on its role in a given chemical reaction. In peptide synthesis, for example, the Boc group serves as a protecting group that can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids. The piperidine ring can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: Aromatic groups (e.g., m-tolyl , trifluoromethylphenyl ) increase molecular weight and hydrophobicity, favoring membrane penetration but reducing aqueous solubility. Fluorine substitution enhances metabolic stability and electronegativity, critical for CNS-targeting drugs.

Stereochemistry :

- The S-enantiomer demonstrates the importance of chirality in biological activity, as seen in enzyme inhibitors or receptor agonists.

Linker Modifications :

Key Insights:

- Heterocyclic Derivatives (e.g., thiazole , imidazole ) expand bioactivity by enabling interactions with metal ions or aromatic residues in proteins.

- Piperazine Analogs offer enhanced basicity, useful for targeting ion channels or neurotransmitter receptors.

- Dual-Protected Compounds provide flexibility in multi-step syntheses, particularly in solid-phase peptide synthesis.

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid, also known as Boc-amino-acetic acid with a piperidine moiety, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H24N2O4

- Molecular Weight: 272.34 g/mol

- CAS Number: 1021943-61-2

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its piperidine structure allows for modulation of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Additionally, the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its pharmacokinetic properties.

Pharmacological Effects

- Neuropharmacological Activity:

- Anti-inflammatory Properties:

- Antimicrobial Activity:

Study on Neuropharmacological Effects

A study exploring the effects of similar piperidine derivatives demonstrated significant anxiolytic effects in animal models. The compounds were tested for their ability to reduce anxiety-like behavior in rodent models, showing promise for future therapeutic applications in anxiety disorders .

Anti-inflammatory Research

Research focusing on the P2Y14 receptor revealed that antagonists could effectively inhibit inflammatory pathways in vitro. The findings suggest that this compound could be a candidate for developing anti-inflammatory drugs targeting specific receptor pathways .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid?

Methodological Answer:

The synthesis typically involves two key steps: (1) Boc (tert-butoxycarbonyl) protection of the primary amine group to prevent unwanted side reactions, and (2) coupling the Boc-protected amine with a piperidin-4-yl acetic acid derivative. For example, ethyl esters of amino acids (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate) can serve as intermediates, with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitating amide bond formation . Multi-step protocols involving palladium catalysts (e.g., palladium diacetate) under inert atmospheres and elevated temperatures (40–100°C) are also reported for analogous Boc-protected piperidine derivatives . Purification often employs column chromatography or recrystallization .

Advanced: How can coupling efficiency be optimized during synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance reaction rates and yields in cross-coupling steps .

- Reaction conditions : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation. Elevated temperatures (80–100°C) and prolonged reaction times (5–17 hours) improve conversion rates for Boc-protected intermediates .

- Purification : Use reverse-phase HPLC to isolate high-purity fractions, particularly for compounds sensitive to hydrolysis or racemization .

Stability: What factors influence the compound’s stability during storage?

Methodological Answer:

Key stability considerations:

- Moisture sensitivity : The Boc group is prone to deprotection under acidic or aqueous conditions. Store the compound in a sealed desiccator at room temperature .

- Thermal degradation : Avoid prolonged exposure to temperatures >40°C, as evidenced by analogous Boc-protected piperidine carboxylic acids .

- Light sensitivity : Use amber vials to prevent photodegradation, a common issue with tertiary carbamates .

Analytical: Which techniques confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 210–254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ = 245.29 for C₁₁H₂₀N₂O₄) .

Data Contradictions: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

Yield variations often arise from:

- Reagent purity : Impurities in starting materials (e.g., piperidine derivatives) reduce efficiency. Use ≥97% pure reagents, as specified in protocols for Boc-protected analogs .

- Catalyst activity : Batch-dependent Pd catalyst performance can alter yields. Replicate high-yield conditions (e.g., cesium carbonate as a base in anhydrous tert-butanol) .

- Workup protocols : Incomplete extraction or crystallization can lead to losses. Optimize pH during aqueous workups (e.g., pH 5–6 for carboxylic acid precipitation) .

Computational: How to model the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for Boc deprotection or peptide coupling reactions. Software like Gaussian or ORCA is recommended .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the carboxylic acid and piperidine moieties as potential binding sites .

- Reaction Pathway Analysis : Tools like ICReDD’s computational workflows integrate quantum mechanics and experimental data to predict optimal reaction conditions .

Advanced: How to assess the compound’s compatibility with peptide synthesis?

Methodological Answer:

- Deprotection kinetics : Monitor Boc removal using TFA (trifluoroacetic acid) in DCM (dichloromethane). Kinetic studies show complete deprotection within 30–60 minutes for similar compounds .

- Coupling efficiency : Test with HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) in DMF. LC-MS can detect unreacted intermediates .

- Side reactions : Mitigate racemization by maintaining low temperatures (0–4°C) during coupling steps .

Safety: What precautions are critical during handling?

Methodological Answer:

- Hazard mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation of fine powders (H335) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

- Waste disposal : Follow EPA guidelines for carbamate-containing waste to prevent environmental contamination .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

- Prodrug strategies : Esterify the carboxylic acid group (e.g., ethyl esters) to enhance membrane permeability .

- Piperidine modifications : Introduce substituents (e.g., fluorine) to modulate lipophilicity and metabolic stability .

- Boc alternatives : Explore stable protecting groups (e.g., Fmoc) for in vivo applications requiring controlled release .

Contradictions: How to address conflicting solubility data in literature?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–9). Analogous Boc-piperidine carboxylic acids show pH-dependent solubility, with optimal dissolution at pH 7.4 .

- Temperature effects : Solubility in THF increases at 40–50°C, but avoid prolonged heating to prevent Boc degradation .

- Co-solvents : Use 10–20% PEG-400 in water to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.